

comparative analysis of VD11-4-2 and other CA IX inhibitors

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Compound of Interest

Compound Name: VD11-4-2

Cat. No.: B1193779

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Comparative Analysis of Carbonic Anhydrase IX Inhibitors

A guide for researchers, scientists, and drug development professionals providing a comparative analysis of small molecule inhibitors targeting Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression and survival.

Introduction

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a well-validated target for cancer therapy. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1 (HIF-1) signaling pathway. CA IX plays a crucial role in maintaining pH homeostasis, promoting tumor cell survival, proliferation, and metastasis by catalyzing the hydration of carbon dioxide to bicarbonate and protons. This guide provides a comparative analysis of selected small molecule inhibitors of CA IX, focusing on their inhibitory potency, selectivity, and mechanisms of action.

Please Note: A search for the compound "VD11-4-2" yielded no publicly available information. Therefore, this guide focuses on a comparative analysis of other known CA IX inhibitors.

Inhibitor Performance Comparison

The following table summarizes the in vitro inhibitory activity of selected small molecule inhibitors against CA IX and other carbonic anhydrase isoforms. The inhibition constant (K_i) and half-maximal inhibitory concentration (IC_{50}) are key indicators of an inhibitor's potency. Lower values indicate higher potency. Selectivity for CA IX over other isoforms, particularly the ubiquitous CA II, is a critical factor in minimizing off-target side effects.

Compound	CA I (K_i/IC_{50} , nM)	CA II (K_i/IC_{50} , nM)	CA IX (K_i/IC_{50} , nM)	CA XII (K_i/IC_{50} , nM)
Acetazolamide	250	12 - 130	25 - 30	5.7
SLC-0111	>1000	>1000	48 $\mu\text{g/mL}$ (0.048 \pm 0.006)	96 $\mu\text{g/mL}$ (0.096 \pm 0.008)
Indisulam	-	-	-	3.0 - 5.7

Note: The IC_{50} values for SLC-0111 are presented in $\mu\text{g/mL}$ as reported in the source. Conversion to nM would require the molecular weight of the specific salt form used in the assay. Indisulam is primarily known as a molecular glue and its direct inhibitory activity on CA IX has not been extensively reported. The provided K_i value is for CA XII.

Experimental Protocols

Stopped-Flow CO₂ Hydration Assay

The determination of inhibitory activity of the compounds is typically performed using a stopped-flow spectrophotometric assay. This method measures the enzyme's ability to catalyze the hydration of CO₂.

Principle: The assay monitors the pH change resulting from the carbonic anhydrase-catalyzed hydration of carbon dioxide to bicarbonate and protons. A pH indicator dye is used, and the change in its absorbance over time is measured.

Materials:

- Stopped-flow spectrophotometer
- Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

- Buffer (e.g., Tris-HCl, HEPES)
- pH indicator solution (e.g., p-nitrophenol, phenol red)
- CO₂-saturated water
- Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

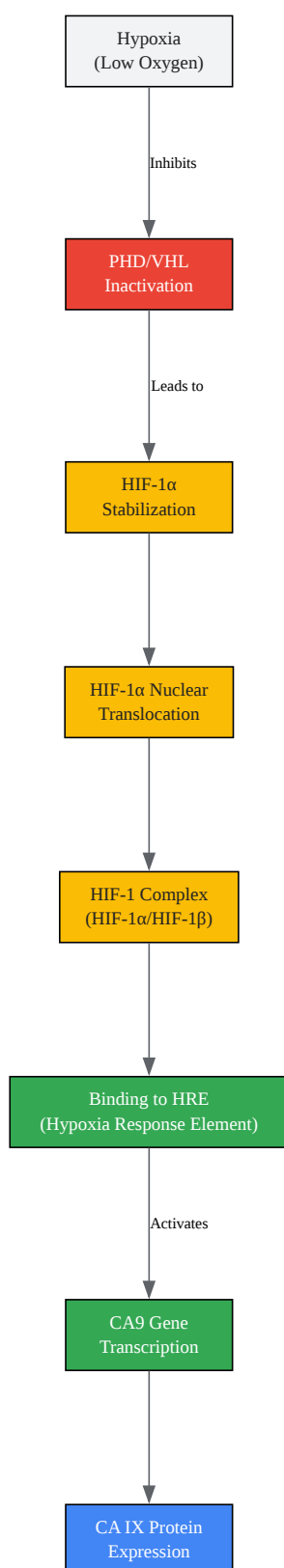
Procedure:

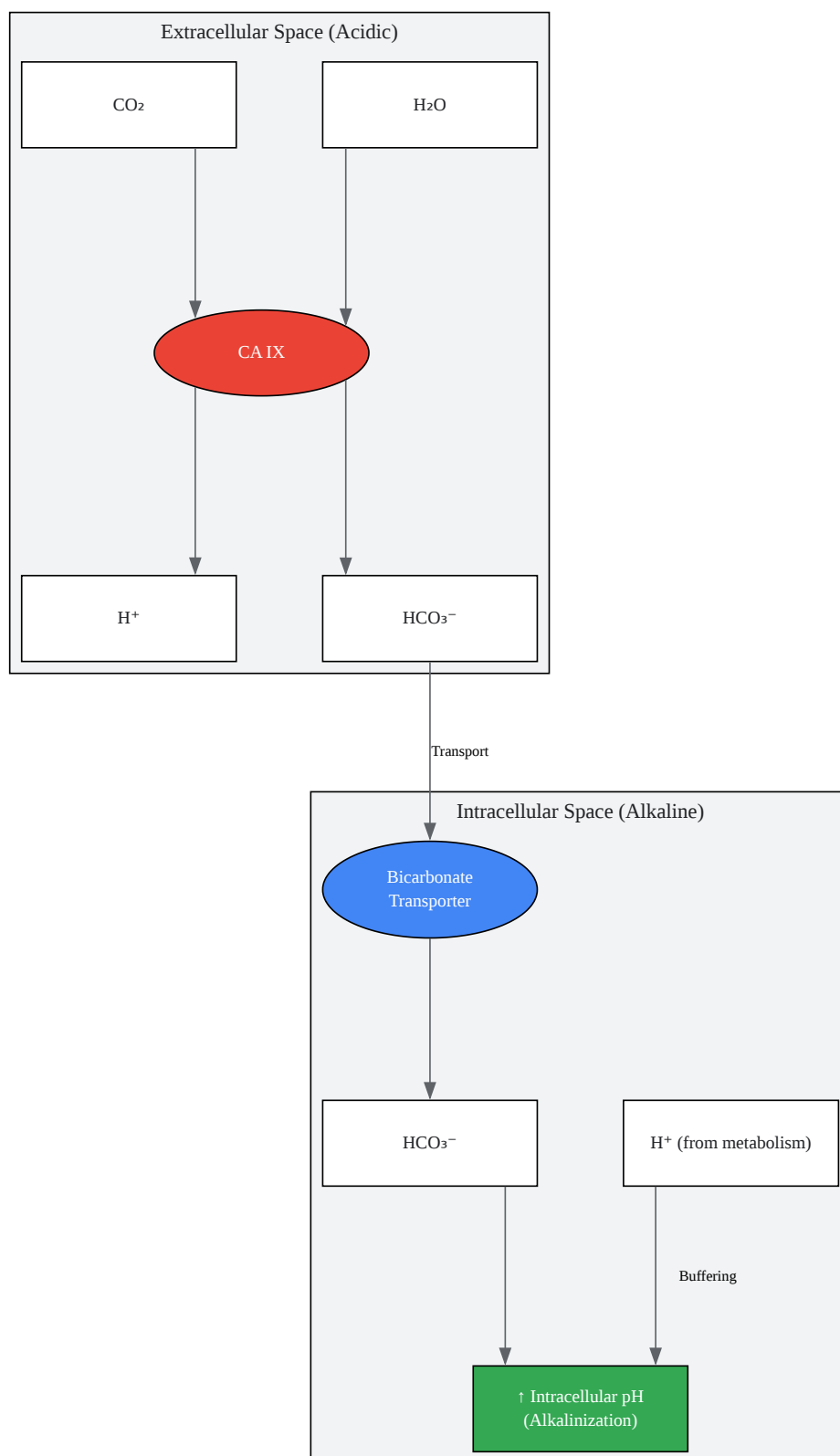
- **Enzyme and Inhibitor Preparation:** The carbonic anhydrase enzyme is diluted to a specific concentration in the assay buffer. The inhibitor compound is prepared at various concentrations.
- **Reaction Setup:** The stopped-flow instrument is set up with two syringes. One syringe contains the enzyme solution (with or without the inhibitor), and the other contains the CO₂-saturated water and the pH indicator.
- **Mixing and Measurement:** The contents of the two syringes are rapidly mixed in the observation cell of the spectrophotometer. The mixing initiates the enzymatic reaction.
- **Data Acquisition:** The change in absorbance of the pH indicator is recorded over a short time period (milliseconds to seconds) at a specific wavelength.
- **Data Analysis:** The initial rate of the reaction is calculated from the slope of the absorbance change over time.
- **Inhibition Analysis:** To determine the IC₅₀ or K_i values, the assay is performed with a range of inhibitor concentrations. The percentage of inhibition is calculated for each concentration, and the data is fitted to a dose-response curve.

Signaling Pathways and Mechanisms of Action

HIF-1 Signaling Pathway and CA IX Expression

Under hypoxic conditions, the HIF-1 signaling pathway is activated, leading to the transcriptional upregulation of various genes, including CA9, the gene encoding CA IX.





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